3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide
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Overview
Description
3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide is a complex organic compound with a unique structure that combines elements of isochromene and quaternary ammonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide typically involves multiple steps:
Formation of 3,4-dihydro-1H-isochromene-1-carboxylic acid: This can be achieved through the hydrogenation of isochromene-1-carboxylic acid under specific conditions.
Esterification: The carboxylic acid group is then esterified with butanol to form the corresponding ester.
Quaternization: The ester is reacted with trimethylamine to introduce the quaternary ammonium group.
Iodide Exchange: Finally, the compound is treated with an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide can undergo various chemical reactions, including:
Oxidation: The isochromene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can be used under mild conditions.
Major Products
Oxidation: Isochromene ketones or aldehydes.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The isochromene moiety may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-isochromene-1-carboxylic acid
- Isochroman-3-carboxylic acid
- Isochroman-4-ol
Uniqueness
What sets 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide apart is its combination of the isochromene structure with a quaternary ammonium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO3.HI/c1-13(9-11-18(2,3)4)21-17(19)16-15-8-6-5-7-14(15)10-12-20-16;/h5-8,13,16H,9-12H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXXQNUKHHFHTG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](C)(C)C)OC(=O)C1C2=CC=CC=C2CCO1.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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